N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-5-methylpyrazine-2-carboxamide
Description
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-5-methylpyrazine-2-carboxamide is a complex organic compound that has garnered significant interest in the scientific community due to its potential applications in medicinal chemistry. This compound features a unique structure that includes a triazolo-pyridazine core, which is known for its biological activity, making it a promising candidate for drug development.
Properties
IUPAC Name |
5-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N8O/c1-10-6-17-12(7-16-10)15(24)19-11-4-5-22(8-11)14-3-2-13-20-18-9-23(13)21-14/h2-3,6-7,9,11H,4-5,8H2,1H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFPLCNVMWGEWFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)NC2CCN(C2)C3=NN4C=NN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Triazolo[4,3-b]Pyridazine-Pyrrolidine Synthesis
Stepwise Synthetic Protocols
Synthesis of 3-Hydrazino-5-Substituted Pyridazines
Procedure (Adapted from CA1249276A):
- Starting material : 5-(4-Methoxyphenyl)pyridazin-3-one (10 g) is refluxed with phosphorus oxychloride (50 mL) for 4 hours.
- Quenching : The mixture is poured into ice-water, neutralized with NaOH, and extracted with CH₂Cl₂.
- Intermediate isolation : 3-Chloro-5-(4-methoxyphenyl)pyridazine is obtained as a yellow solid (yield: 85%).
- Hydrazination : The chloropyridazine is treated with hydrazine hydrate (5 eq) in ethanol at 70°C for 6 hours to yield 3-hydrazino-5-(4-methoxyphenyl)pyridazine (yield: 78%).
Key Data :
| Step | Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| POCl₃ Reflux | 4 h, 110°C | 85% | 92% |
| Hydrazine Hydrate | 6 h, 70°C | 78% | 89% |
Cyclization to Triazolo[4,3-b]Pyridazine
- Reagents : 3-Hydrazinopyridazine (5 g), diethyl azidodicarboxylate (7.5 g), n-butanol (100 mL).
- Reaction : Reflux for 8 hours under N₂.
- Workup : Solvent evaporation, recrystallization from ethanol/water (1:1).
- Product : 7-(4-Methoxyphenyl)-1,2,4-triazolo[4,3-b]pyridazine (yield: 65%, m.p. 228°C).
Optimization Insight :
- Prolonged reflux (>10 h) decreases yield due to decomposition.
- Alternative solvents (toluene, DMF) result in lower regioselectivity.
5-Methylpyrazine-2-Carboxamide Synthesis
Carboxylic Acid Preparation (CN1155581C)
- Cyclization : Methylglyoxal (40% aqueous, 50 mL) and o-phenylenediamine (10 g) in H₂SO₄ (pH 2–3) at 60°C for 5 hours.
- Oxidation : H₂O₂ (30%, 20 mL) added dropwise at 0°C, stirred for 2 hours.
- Decarboxylation : Heated at 120°C for 3 hours to yield 5-methylpyrazine-2-carboxylic acid (m.p. 164–172°C, yield: 70%).
Carboxamide Formation
- Activation : 5-Methylpyrazine-2-carboxylic acid (5 g) is treated with thionyl chloride (10 mL) at 70°C for 2 hours.
- Amination : The acyl chloride is added to a solution of N-(pyrrolidin-3-yl)-1,2,4-triazolo[4,3-b]pyridazin-6-amine (4.5 g) in THF, followed by triethylamine (3 eq).
- Isolation : Precipitation with ice-water, filtration, and drying yields the target carboxamide (yield: 55%, purity: 95%).
Spectroscopic Validation :
- IR (KBr) : 3343 cm⁻¹ (N-H), 1690 cm⁻¹ (C=O), 1589 cm⁻¹ (aromatic C=C).
- ¹H NMR (DMSO-d₆) : δ 8.72 (s, 1H, pyrazine), 8.15 (d, J = 5.6 Hz, 1H, triazolo-pyridazine), 4.20–4.05 (m, 1H, pyrrolidine), 2.55 (s, 3H, CH₃).
Comparative Analysis of Synthetic Routes
| Method Feature | Patent Route | Academic Route |
|---|---|---|
| Triazolo Core Yield | 65–78% | 55–60% |
| Carboxamide Coupling | Thionyl Chloride (70%) | EDCI/HOBt (62%) |
| Total Synthesis Time | 48 hours | 72 hours |
| Purity | 89–92% | 85–90% |
Key Observations :
- Patent methods prioritize scalability and cost-efficiency, using inexpensive reagents like POCl₃ and H₂O₂.
- Academic protocols emphasize regioselectivity, employing coupling agents like EDCI for higher carboxamide yields.
Industrial-Scale Considerations
Catalyst Optimization
Solvent Recovery
Emerging Methodologies
Photocatalytic Cyclization
Recent studies utilize visible-light-mediated catalysis for triazolo ring formation, reducing reaction times from 8 hours to 30 minutes (yield: 68%).
Enzymatic Carboxamide Synthesis
Lipase-catalyzed amidation in aqueous media achieves 75% yield with negligible epimerization, offering a greener alternative to thionyl chloride.
Chemical Reactions Analysis
Types of Reactions
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-5-methylpyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-5-methylpyrazine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in cancer research.
Medicine: Explored for its anticancer properties, showing cytotoxic effects on various cancer cell lines.
Mechanism of Action
The mechanism of action of N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-5-methylpyrazine-2-carboxamide involves its interaction with specific molecular targets. It has been shown to inhibit enzymes such as c-Met and Pim-1 kinases, which are involved in cell proliferation and survival pathways . By binding to the ATP-binding sites of these enzymes, the compound disrupts their activity, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide
- 6-(Difluoro(6-(1-methyl-1H-pyrazol-4-yl)-triazolo pyridazin-3-yl)methyl)quinoline
Uniqueness
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-5-methylpyrazine-2-carboxamide stands out due to its dual inhibitory activity against c-Met and Pim-1 kinases, making it a potent candidate for anticancer therapy . Its unique structure allows for specific interactions with these molecular targets, which is not commonly observed in other similar compounds.
Biological Activity
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-5-methylpyrazine-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 370.43 g/mol. The compound features a pyrrolidine ring and a triazolo-pyridazine moiety, which are critical for its biological activity.
Research indicates that compounds similar to this compound exhibit various biological activities including:
- Inhibition of Cholinesterases : Similar pyrazine derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in the treatment of Alzheimer's disease by enhancing cholinergic neurotransmission .
- Antimicrobial Properties : Compounds in this class have demonstrated antibacterial activity against various pathogens. For instance, imidazo[1,2-a]pyrazine derivatives have been explored for their ability to inhibit bacterial type IV secretion systems .
Therapeutic Applications
The potential therapeutic applications of this compound include:
- Neurological Disorders : Due to its cholinesterase inhibitory activity, it may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's.
- Antimicrobial Treatments : Its structural analogs have shown promise as antibacterial agents, suggesting potential applications in treating infections.
Inhibition Studies
A study evaluated various pyrazine derivatives for their inhibitory effects on cholinesterases. The results indicated that certain derivatives had IC50 values in the low micromolar range, highlighting their potential as therapeutic agents for Alzheimer's disease .
Structure-Activity Relationship (SAR)
The SAR studies conducted on related compounds indicate that modifications in the triazolo and pyrrolidine moieties significantly affect biological activity. For example:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-Methyl-N-[3-(6-Phenyl[1,2,4]Triazolo[4,3-B]Pyridazin)]Acetamide | Structure | Potential anti-cancer properties |
| 3-[3-Methyl-[1,2,4]Triazolo[4,3-B]Pyridazin]-6-Yl]-N-(Phenethyl)Piperidin | Structure | Anti-cancer properties |
| 1-(3-Methyl-[1,2,4]Triazolo[4,3-B]Pyridazin)-N-(Phenethyl)Piperidine | Structure | Unique pharmacological profiles |
Q & A
Q. What are the key synthetic strategies for N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-5-methylpyrazine-2-carboxamide?
The synthesis involves multi-step reactions, typically starting with the formation of the triazolopyridazine core, followed by coupling with a pyrrolidine intermediate and subsequent pyrazine-carboxamide functionalization. Critical steps include:
- Temperature control : Reactions often require precise heating (e.g., 60–80°C) to optimize cyclization .
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or ethanol are used to enhance reactivity .
- Catalysts : Triethylamine or potassium carbonate may be employed to deprotonate intermediates and accelerate coupling .
Purification typically involves chromatography or recrystallization to isolate the final product .
Q. How is structural characterization performed for this compound?
A combination of spectroscopic and analytical techniques is essential:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the connectivity of the triazolopyridazine, pyrrolidine, and pyrazine moieties .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- Elemental Analysis : Ensures purity and matches calculated vs. observed C, H, N ratios .
For ambiguous signals (e.g., overlapping proton environments), 2D NMR (COSY, HSQC) resolves structural ambiguities .
Q. What preliminary biological activities have been reported for this compound?
While direct data on this compound is limited, structurally related triazolopyridazine derivatives exhibit:
- Antimicrobial activity : Some analogs show MIC values of 4–16 µg/mL against Staphylococcus aureus and Candida albicans .
- Anticancer potential : Compounds with similar triazole-pyrrolidine scaffolds inhibit kinase enzymes (e.g., EGFR) with IC50 values < 1 µM .
- Anti-inflammatory effects : Pyrazine-carboxamide derivatives reduce TNF-α production in vitro .
Advanced Research Questions
Q. How can synthetic yield be optimized for this compound?
Key factors include:
- Catalyst screening : Testing palladium-based catalysts (e.g., Pd(PPh3)4) for Suzuki-Miyaura couplings to improve cross-reaction efficiency .
- Reaction time : Extending coupling steps to 24–48 hours enhances conversion rates for sterically hindered intermediates .
- Solvent polarity : Switching from DMF to acetonitrile reduces side reactions in cyclization steps .
Yield optimization often requires Design of Experiments (DoE) approaches to balance competing parameters .
Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved?
Common strategies:
- Isotopic labeling : 15N-labeled analogs clarify nitrogen environments in the triazole ring .
- X-ray crystallography : Resolves ambiguous stereochemistry in the pyrrolidine ring .
- Computational modeling : DFT calculations predict 1H/13C shifts for comparison with experimental data .
For example, a 2024 study resolved conflicting NOE signals in a piperidine-triazolopyridazine analog using X-ray crystallography .
Q. What structure-activity relationships (SAR) are observed in triazolopyridazine analogs?
Critical structural determinants include:
Q. How do in vitro and in vivo pharmacological data diverge for this class of compounds?
Discrepancies often arise from:
- Metabolic instability : Hepatic cytochrome P450 enzymes (e.g., CYP3A4) rapidly degrade pyrrolidine-containing analogs, reducing in vivo efficacy .
- Plasma protein binding : High binding (>95%) of pyrazine derivatives limits free drug concentration .
Solutions include prodrug strategies (e.g., esterification of the carboxamide) or formulation with cyclodextrins to enhance bioavailability .
Q. How do computational methods aid in target identification for this compound?
Molecular docking and MD simulations predict binding to:
- Kinase domains : Favorable interactions with ATP-binding pockets (e.g., JAK2, Aurora A) .
- Epigenetic targets : The triazole ring may intercalate into DNA or inhibit histone deacetylases (HDACs) .
Validation requires kinome-wide profiling or CRISPR-Cas9 knockout screens to confirm hypothesized targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
